1-(Pyrrolidinocarbonylmethyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives is a common theme across several papers. For instance, paper describes the synthesis of 1-(2-pyridinyl)piperazine derivatives with antianaphylactic and other activities. Similarly, paper outlines the synthesis of a piperazine derivative intended for imaging dopamine D4 receptors. Paper details the synthesis of arylpiperazines with a pyrrolidin-2-one fragment, indicating the relevance of pyrrolidine in piperazine chemistry. Paper discusses the synthesis of N-substituted pyrrolidine-2-one containing piperazine derivatives, which is particularly relevant as it combines both pyrrolidine and piperazine scaffolds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their pharmacological properties. Paper presents the synthesis and docking studies of a piperazine-1-yl-1H-indazole derivative, which is important for understanding the interaction of such compounds with biological targets. Paper synthesizes cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are potential substance P antagonists, indicating the structural diversity achievable with piperazine derivatives. Paper provides a detailed crystal structure and DFT study of a nitrogenous compound containing a piperazine moiety, which can be used to predict the behavior of similar compounds.
Chemical Reactions Analysis
The reactivity of piperazine derivatives is explored in several papers. Paper investigates aryl piperazine and pyrrolidine derivatives as antimalarial agents, which involves the study of their interaction with biological targets. Paper describes the enantioselective synthesis of a pyrrolidine-2-one containing piperazine derivative, showcasing the chemical reactions involved in achieving stereochemical control.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. Paper notes that the nature of substituents on the anilide ring influences mast cell stabilizing activity. Paper finds that the presence of a piperazine ring and a hydroxy group are critical for the affinity of the compounds tested. Paper10 details the structure of a benzimidazole piperazine derivative, providing insights into the conformational preferences of such compounds.
Scientific Research Applications
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Medicinal Chemistry
- Piperazine is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
- Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
- Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
-
Medicinal Chemistry
- Piperazine is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
- Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
- Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
-
Drug Discovery
-
Synthetic Chemistry
-
Natural Product Chemistry
Safety And Hazards
properties
IUPAC Name |
2-piperazin-1-yl-1-pyrrolidin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c14-10(13-5-1-2-6-13)9-12-7-3-11-4-8-12/h11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBCXTTWIOZBNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192926 | |
Record name | 1-((Pyrrolidine-1-carbonyl)methyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidinocarbonylmethyl)piperazine | |
CAS RN |
39890-45-4 | |
Record name | 2-(1-Piperazinyl)-1-(1-pyrrolidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39890-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-((Pyrrolidine-1-carbonyl)methyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039890454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39890-45-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-((Pyrrolidine-1-carbonyl)methyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((pyrrolidine-1-carbonyl)methyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P967U9WX3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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